ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate

Description

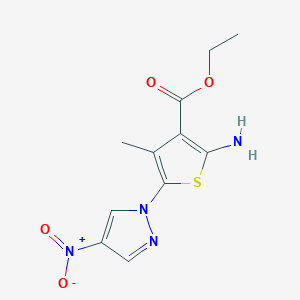

Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a methyl group, an ester moiety, and a 4-nitro-1H-pyrazol-1-yl ring. Notably, it is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-(4-nitropyrazol-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-3-19-11(16)8-6(2)10(20-9(8)12)14-5-7(4-13-14)15(17)18/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVSWAZDPMVUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)N2C=C(C=N2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit promising antimicrobial properties.

Case Study: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, the compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods. The results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 0.5 to 2 μg/mL, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various experimental models.

Case Study: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory effects. The percentage inhibition of edema was comparable to that of standard anti-inflammatory drugs such as indomethacin, with an inhibition rate of approximately 60% at a dose of 50 mg/kg .

| Treatment Group | Edema Inhibition (%) |

|---|---|

| Ethyl 2-amino derivative | 60 |

| Indomethacin | 65 |

| Control | 10 |

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound exhibited IC50 values of 15 μM for HeLa cells and 20 μM for MCF7 cells, indicating moderate cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, its structure allows for interaction with DNA and RNA synthesis pathways in cancer cells, leading to apoptosis.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring substituted with an amino group, a carboxylate group, and a nitro-substituted pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 306.34 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique chemical properties, making it a valuable candidate for various applications in drug development and synthetic chemistry .

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole moieties often exhibit significant antimicrobial properties. Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate has been evaluated for its potential against various bacterial strains. In vitro studies have shown promising results, suggesting that modifications to the compound can enhance its efficacy against resistant bacterial strains .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its ability to inhibit specific cancer cell lines. Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer cell proliferation .

Case Study:

A study conducted on the compound's effects on breast cancer cells demonstrated a reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in anticancer therapies .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for further functionalization, enabling the development of new derivatives with enhanced biological activities .

Table 1: Synthetic Routes for Derivatives

| Derivative Name | Synthetic Route Description |

|---|---|

| Ethyl 2-amino-4-methyl-thiophene | Direct alkylation of the thiophene ring |

| 5-(4-Nitrophenyl)-thiophene | Nitration followed by reduction |

| Thiophene-based heterocycles | Multi-step synthesis involving cyclization |

Binding Affinity Studies

The interaction of this compound with various biological targets has been extensively studied using molecular docking techniques. These studies reveal that the compound exhibits a strong binding affinity towards enzymes and receptors implicated in metabolic pathways, which may lead to novel therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

The thiophene ring’s substitution pattern critically influences physicochemical and biological properties. Key analogues include:

Key Insights :

- Solubility : The nitro-pyrazole substituent may reduce lipophilicity compared to 4-nitrophenyl, improving aqueous solubility but limiting membrane permeability.

- Biological Interactions : Pyrazole and triazole rings offer hydrogen-bonding sites for target binding, whereas phenyl groups rely on π-π interactions.

Physicochemical Properties

Crystallographic Insights

For example, ’s thiazole derivative shows planar aromatic systems with dihedral angles influencing packing efficiency. The nitro-pyrazole group in the target compound may induce non-coplanarity, reducing crystal stability.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate, and how can reaction conditions be adjusted to improve yield?

The synthesis of thiophene-carboxylate derivatives typically follows multi-step protocols involving Gewald reactions or condensation of pre-functionalized pyrazole intermediates. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate was synthesized via a Gewald reaction using elemental sulfur, a ketone, and cyanoacetate derivatives under reflux conditions . Adjusting solvent polarity (e.g., using ethanol or DMF), temperature (60–100°C), and catalyst choice (e.g., piperidine or morpholine) can optimize yield. Post-synthetic nitration of the pyrazole moiety may require controlled HNO₃/H₂SO₄ conditions to avoid over-nitration or decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

- ¹H/¹³C NMR : Identify substituents on the thiophene and pyrazole rings. For example, the amino group (-NH₂) on the thiophene ring typically appears as a broad singlet at δ 6.0–7.0 ppm, while the nitro group (-NO₂) on pyrazole resonates as a sharp singlet near δ 8.5–9.0 ppm .

- HRMS (ESI-TOF) : Confirm molecular weight (calculated for C₁₂H₁₃N₃O₄S: 295.06 g/mol) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. What safety protocols are critical during handling and storage of this compound?

Based on SDS data for structurally similar thiophene-carboxylates:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood with HEPA filtration .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Incompatible with strong acids/bases .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in enzyme inhibition?

- Analog Synthesis : Modify substituents on the pyrazole (e.g., replace -NO₂ with -CF₃ or -Cl) and thiophene rings (e.g., vary alkyl/aryl groups at position 4) .

- Assay Design : Test against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based or calorimetric assays. For example, measure IC₅₀ values via competitive binding assays with ATP or substrate analogs .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, guided by X-ray crystallography data of related compounds .

Q. What experimental strategies are recommended to resolve contradictory data in solubility and stability studies?

- Solubility : Use a tiered approach: (1) Screen in solvents (DMSO, PBS, ethanol) via nephelometry; (2) Validate with equilibrium solubility assays (shake-flask method) at physiological pH .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent instability, buffer solutions (pH 1–9) can identify degradation pathways (e.g., hydrolysis of the ester group) .

Q. How can environmental fate studies be structured to assess the ecological impact of this compound?

- Degradation Analysis : Use OECD 301B (ready biodegradability) or 307 (soil degradation) guidelines. Monitor via LC-MS/MS for parent compound and metabolites (e.g., nitro-reduced intermediates) .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox®), comparing results to structurally similar compounds .

Q. What methodologies are suitable for studying the compound’s pharmacokinetic properties in preclinical models?

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via UPLC-QTOF .

- Excretion : Radiolabel the compound (¹⁴C) and track excretion routes in rodent models .

Q. Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 295.06 g/mol | HRMS |

| LogP (XLogP3) | ~2.8 | Computational |

| Solubility (PBS, pH 7.4) | <0.1 mg/mL | Shake-flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.